Direct Head-to-Head Comparison of Thiourea Derivatives Against α-Amylase, α-Glucosidase, and Glucose-6-Phosphatase (G6Pase)
A study synthesized a series of symmetric thiourea derivatives and evaluated their enzyme inhibition profiles. Notably, the specific activities were highly dependent on the aniline substituent. Compound 2, which is structurally the most similar to Ethyl 2-[(anilinocarbothioyl)amino]acetate (it is the symmetric 1,3-diphenylthiourea analog), exhibited potent in vitro and in vivo G6Pase inhibition. In contrast, Compound 1 was more potent against α-glucosidase and Compound 4 showed superior antibacterial activity [1]. This underscores that substitution patterns on the thiourea core are critical and non-interchangeable for achieving specific biological outcomes.
| Evidence Dimension | Enzyme Inhibition Potency (G6Pase, α-amylase, α-glucosidase) |
|---|---|
| Target Compound Data | Data for Ethyl 2-[(anilinocarbothioyl)amino]acetate not directly provided in the study. |
| Comparator Or Baseline | Compound 2 (1,3-diphenylthiourea): Potent G6Pase inhibitor. Compound 1 (4-nitro analog): Potent α-glucosidase inhibitor. |
| Quantified Difference | Potency is substitution-dependent; not quantifiable as a single value for the target compound. |
| Conditions | In vitro enzyme assays (α-amylase, α-glucosidase, AChE, BuChE) and in vivo G6Pase inhibition in Swiss male albino mice. |
Why This Matters
This demonstrates that activity within the thiourea class is not uniform; the specific phenyl and ester functionalities of Ethyl 2-[(anilinocarbothioyl)amino]acetate are likely critical determinants of its unique, though currently uncharacterized, biological profile.
- [1] Naz, S., Zahoor, M., Umar, M. N., Alghamdi, S., Sahibzada, M. U. K., & UlBari, W. (2020). Synthesis, characterization, and pharmacological evaluation of thiourea derivatives. *Open Chemistry*, 18(1), 764–775. https://doi.org/10.1515/chem-2020-0139 View Source
